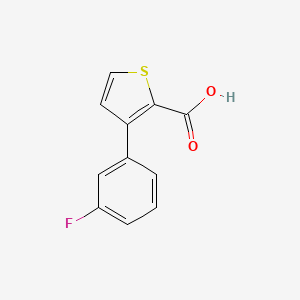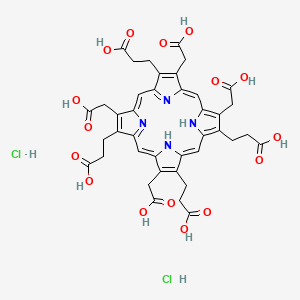
Uroporphyriniiidihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uroporphyriniiidihydrochloride is a porphyrin derivative, a class of compounds known for their role in various biological processes. Porphyrins are tetrapyrrole macrocycles that play a crucial role in the biosynthesis of heme, chlorophyll, and vitamin B12. This compound is particularly significant due to its applications in medical and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uroporphyriniiidihydrochloride typically involves the condensation of pyrrole derivatives under acidic conditions. One common method is the reaction of pyrrole with formaldehyde and acetic acid, followed by oxidation to form the porphyrin ring. The resulting uroporphyrinogen is then converted to this compound through a series of decarboxylation and chlorination steps .
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, such as the use of genetically engineered Escherichia coli strains. These strains are designed to overproduce the necessary precursors and enzymes required for the biosynthesis of uroporphyrinogen, which is subsequently converted to this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Uroporphyriniiidihydrochloride undergoes various chemical reactions, including:
Oxidation: Converts uroporphyrinogen to uroporphyrin.
Reduction: Reduces uroporphyrin to uroporphyrinogen.
Substitution: Involves the replacement of functional groups on the porphyrin ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various porphyrin derivatives, such as coproporphyrin and protoporphyrin, which are intermediates in the biosynthesis of heme and chlorophyll .
Wissenschaftliche Forschungsanwendungen
Uroporphyriniiidihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other porphyrin derivatives.
Biology: Plays a role in studying the biosynthesis of heme and chlorophyll.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Wirkmechanismus
Uroporphyriniiidihydrochloride exerts its effects by interacting with various enzymes and proteins involved in the biosynthesis of heme. It acts as a substrate for enzymes such as uroporphyrinogen III decarboxylase, which converts it to coproporphyrinogen III. This conversion is crucial for the subsequent steps in the heme biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uroporphyrinogen III: A precursor in the biosynthesis of heme and chlorophyll.
Coproporphyrinogen III: An intermediate in the heme biosynthesis pathway.
Protoporphyrin IX: A direct precursor to heme.
Uniqueness
Unlike other porphyrin derivatives, it has been extensively studied for its photodynamic properties and potential therapeutic applications .
Eigenschaften
Molekularformel |
C40H40Cl2N4O16 |
|---|---|
Molekulargewicht |
903.7 g/mol |
IUPAC-Name |
3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H |
InChI-Schlüssel |
CIFQWXFTTZDHAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13076475.png)
![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
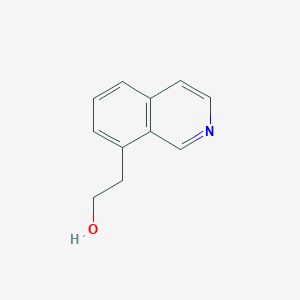

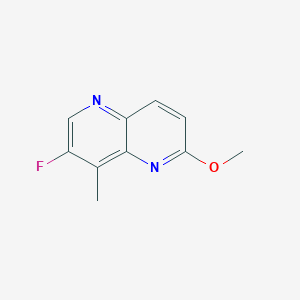

![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)

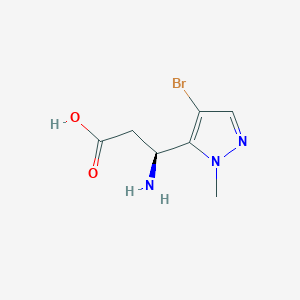
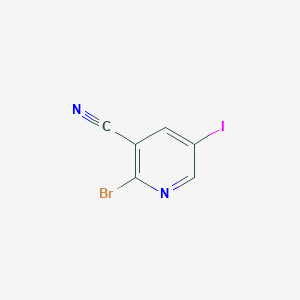
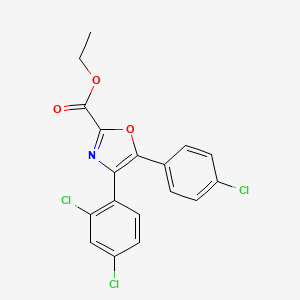
![4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)
